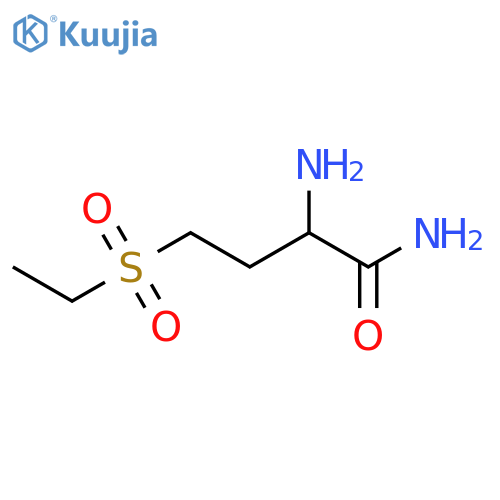Cas no 1466171-13-0 (2-amino-4-(ethanesulfonyl)butanamide)

1466171-13-0 structure
商品名:2-amino-4-(ethanesulfonyl)butanamide
2-amino-4-(ethanesulfonyl)butanamide 化学的及び物理的性質
名前と識別子
-
- 2-amino-4-(ethanesulfonyl)butanamide
- 1466171-13-0
- AKOS014321835
- 2-amino-4-ethylsulfonylbutanamide
- EN300-1299151
-
- インチ: 1S/C6H14N2O3S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)
- InChIKey: IZYQWNFVIJDHID-UHFFFAOYSA-N
- ほほえんだ: S(CC)(CCC(C(N)=O)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 194.07251349g/mol
- どういたいしつりょう: 194.07251349g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
2-amino-4-(ethanesulfonyl)butanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1299151-1.0g |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 1g |
$1100.0 | 2023-05-26 | ||
| Enamine | EN300-1299151-2.5g |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 2.5g |
$2155.0 | 2023-05-26 | ||
| Enamine | EN300-1299151-5.0g |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 5g |
$3189.0 | 2023-05-26 | ||
| Enamine | EN300-1299151-0.1g |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 0.1g |
$383.0 | 2023-05-26 | ||
| Enamine | EN300-1299151-10.0g |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 10g |
$4729.0 | 2023-05-26 | ||
| Enamine | EN300-1299151-0.5g |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 0.5g |
$858.0 | 2023-05-26 | ||
| Enamine | EN300-1299151-0.25g |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 0.25g |
$546.0 | 2023-05-26 | ||
| Enamine | EN300-1299151-50mg |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 50mg |
$256.0 | 2023-09-30 | ||
| 1PlusChem | 1P028I5F-2.5g |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 95% | 2.5g |
$2726.00 | 2023-12-21 | |
| Aaron | AR028IDR-50mg |
2-amino-4-(ethanesulfonyl)butanamide |
1466171-13-0 | 95% | 50mg |
$377.00 | 2025-02-16 |
2-amino-4-(ethanesulfonyl)butanamide 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
1466171-13-0 (2-amino-4-(ethanesulfonyl)butanamide) 関連製品
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
